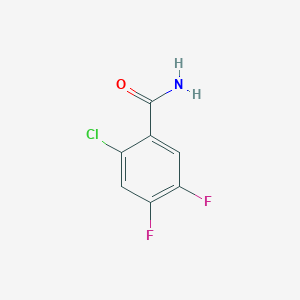

2-Chloro-4,5-difluorobenzamide

Description

Overview of Fluorinated Aromatic Compounds in Synthetic Chemistry

The incorporation of fluorine into aromatic compounds is a key strategy in modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. aksci.comaablocks.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly alter electronic properties, pKa, and conformation, leading to enhanced metabolic stability and membrane permeability. aablocks.com

The development of new methods for synthesizing fluorinated molecules is a high-demand area of research due to their wide-ranging applications. aksci.com Fluoroarenes, or ring-fluorinated aromatics, are particularly important structural motifs found in a multitude of biologically active compounds. researchgate.net The synthesis of these compounds often involves either the use of fluorine-containing reagents or the manipulation of arynes bearing fluorinated functionalities. aksci.com The presence of fluorine can also render aromatic rings more susceptible to nucleophilic substitution, providing a powerful tool for building complex molecular architectures. aablocks.com

Contextual Significance of Benzamide (B126) Scaffolds in Molecular Design

The benzamide core is a ubiquitous structural motif present in a vast number of biologically relevant molecules. google.com This prevalence makes the functionalization and design of benzamide-based compounds a vibrant and crucial area of research. Benzamide derivatives are known to exhibit a wide spectrum of biological activities and are foundational to many pharmaceutical agents. bldpharm.com

In drug design, the benzamide group can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. ontosight.ai The versatility of the benzamide scaffold allows for systematic structural modifications. For example, studies have explored how substitutions on the benzamide ring affect binding affinity and selectivity for specific targets, such as the sigma-1 receptor. prepchem.com This modularity makes the benzamide scaffold an essential building block in the construction of compound libraries for high-throughput screening and lead optimization in medicinal chemistry. smolecule.commdpi.com

Research Landscape of 2-Chloro-4,5-difluorobenzamide and Related Structural Motifs

Direct research literature on the primary amide, this compound, is primarily focused on its role as a key intermediate or building block for more complex molecules. Its precursor, 2-Chloro-4,5-difluorobenzoic acid, is recognized as a valuable intermediate for synthesizing highly active antibacterial agents and other pharmaceuticals. google.comontosight.aiguidechem.com The synthesis of the benzamide from this acid is a standard chemical transformation, typically proceeding through an acid chloride intermediate or by using peptide coupling agents. prepchem.com

The true significance of the this compound motif is revealed in the numerous studies on its N-substituted derivatives. These compounds are explored for a variety of applications, demonstrating the utility of the core structure. For instance, derivatives such as N-benzyl-2-chloro-4,5-difluorobenzamide are investigated for their potential in pharmaceutical and agricultural applications, with research focusing on their antimicrobial and insecticidal properties. smolecule.com Other complex derivatives, like N-(1-azabicyclo[2.2.2]octan-3-yl)-2-chloro-4,5-difluorobenzamide, have been synthesized, indicating the use of this scaffold in creating compounds with specific three-dimensional structures for targeted biological activity. aablocks.com The research landscape thus points to this compound as a foundational component for developing a diverse range of functional molecules.

Chemical Compound Data

Below are data tables for this compound and its direct precursor.

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 296274-32-3 | aksci.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C₇H₄ClF₂NO | aksci.com |

| Molecular Weight | 191.56 g/mol | aksci.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% | aksci.comsigmaaldrich.com |

| Storage Temperature | Ambient | sigmaaldrich.com |

| InChI Key | MOEBPPAZJWHWLD-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of 2-Chloro-4,5-difluorobenzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 110877-64-0 | nih.govguidechem.com |

| Molecular Formula | C₇H₃ClF₂O₂ | nih.gov |

| Molecular Weight | 192.55 g/mol | nih.gov |

| Physical Form | White Fine Crystalline Powder | guidechem.com |

| IUPAC Name | 2-chloro-4,5-difluorobenzoic acid | nih.gov |

| InChI Key | CGFMLBSNHNWJAW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEBPPAZJWHWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro 4,5 Difluorobenzamide and Precursors

Direct Synthetic Approaches to 2-Chloro-4,5-difluorobenzamide

The direct synthesis of this compound is most commonly achieved through the amidation of its corresponding carboxylic acid or activated derivatives. These methods are favored for their reliability and straightforward nature.

Amidation of 2-Chloro-4,5-difluorobenzoic Acid and its Activated Derivatives

The transformation of 2-Chloro-4,5-difluorobenzoic acid to its amide counterpart is a fundamental reaction in organic synthesis. This can be accomplished through direct coupling with an amine source or via a two-step process involving the activation of the carboxylic acid.

The direct conversion of 2-Chloro-4,5-difluorobenzoic acid to this compound involves the use of coupling reagents to facilitate the formation of the amide bond. This method circumvents the need to isolate an activated intermediate. The carboxylate functionality of the sodium salt of 2-chloro-4,5-difluorobenzoate can be conjugated to biomolecules through amide bond formation, highlighting its utility in bioconjugate chemistry. chemshuttle.com

Common coupling reagents and conditions are outlined in the table below:

| Coupling Reagent | Amine Source | Solvent | Notes |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Ammonia (B1221849) or Ammonium salt | DMF (Dimethylformamide) | High efficiency, mild reaction conditions. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Ammonia or Ammonium salt | Acetonitrile (B52724) | Often used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). |

| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | Ammonia or Ammonium salt | Dichloromethane, DMF | Commonly used in peptide synthesis, adaptable for benzamide (B126) formation. |

A highly effective and widely used method for synthesizing this compound involves the preliminary conversion of the carboxylic acid to its more reactive acid chloride derivative, 2-Chloro-4,5-difluorobenzoyl chloride. google.comprepchem.com

The synthesis of the acid chloride is typically achieved by treating 2-Chloro-4,5-difluorobenzoic acid with a chlorinating agent. google.com A common procedure involves dissolving the acid in a dry, inert solvent like acetonitrile, often with a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride or thionyl chloride. google.comgoogle.com The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent hydrolysis of the highly reactive acid chloride. google.com

Once synthesized, the 2-Chloro-4,5-difluorobenzoyl chloride can be directly reacted with an ammonia source to yield the desired amide. google.com This is often done by adding the acid chloride solution to a cooled solution of ammonia in a suitable solvent. google.com

A summary of reagents for this two-step process is provided below:

| Chlorinating Agent | Solvent for Acid Chloride Formation | Amine Source | Solvent for Amidation |

| Oxalyl Chloride | Acetonitrile, Toluene | Aqueous Ammonia | Diethyl Ether |

| Thionyl Chloride | Toluene, Dichloromethane | Ammonia Gas | Toluene |

| Phosphorus Pentachloride | Neat (no solvent) | Ammonium Hydroxide | Dichloromethane |

Multicomponent Reactions Incorporating the 2-Chloro-4,5-difluorophenyl Moiety

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. While specific examples detailing the synthesis of this compound via a one-pot MCR are not extensively documented, the general principles of benzamide synthesis through MCRs can be considered. For instance, transition-metal-free MCRs involving arynes, isocyanides, and water have been shown to produce benzamide derivatives. nih.govacs.orgorganic-chemistry.org In theory, a suitably substituted aryne precursor could potentially be employed to generate the 2-chloro-4,5-difluorophenyl moiety in situ for subsequent reaction. Another approach involves the palladium-catalyzed three-component reaction of o-aminophenols, benzoyl chlorides, and aryl iodides to form o-arylated benzamides. acs.orgrsc.org However, the direct application of these methods for the synthesis of this compound remains a subject for further research.

Preparation of Key Intermediates for this compound Synthesis

The availability and purity of the starting material, 2-Chloro-4,5-difluorobenzoic acid, are critical for the successful synthesis of the final amide product.

Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

Several synthetic routes to 2-Chloro-4,5-difluorobenzoic acid have been developed, starting from various fluorinated and chlorinated benzene (B151609) derivatives. ontosight.ai

One patented method begins with 3,4-difluoroaniline (B56902). google.com This multi-step process involves:

Reaction of 3,4-difluoroaniline with hydroxylamine (B1172632) hydrochloride and chloral (B1216628) hydrate (B1144303) to form N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide.

Cyclization with sulfuric acid to yield 5,6-difluoro-1H-indole-2,3-dione.

Oxidative cleavage with hydrogen peroxide in a basic solution to produce 2-amino-4,5-difluorobenzoic acid.

A Sandmeyer-type reaction using copper(II) chloride and t-butyl nitrite (B80452) in acetonitrile to replace the amino group with a chlorine atom, affording the final product. google.com

Another approach involves the hydrolysis of 2-chloro-4,5-difluorobenzonitrile (B139941). google.com The nitrile itself can be prepared by the reaction of 2,4-dichloro-5-fluorobenzonitrile (B139205) with potassium fluoride. google.com The hydrolysis is typically carried out in a strong acidic medium, such as 75% sulfuric acid, at elevated temperatures. google.com

Other reported methods include the decarboxylation of 4,5-difluorophthalic acid or its anhydride (B1165640) google.com and processes starting from nitrobenzene (B124822) derivatives. wipo.int The choice of synthetic route often depends on the availability and cost of the starting materials, as well as scalability for industrial production. google.com

A comparison of starting materials for the synthesis of 2-Chloro-4,5-difluorobenzoic acid is presented below:

| Starting Material | Key Reagents | Advantages | Disadvantages |

| 3,4-Difluoroaniline | Chloral hydrate, H₂SO₄, H₂O₂, CuCl₂, t-butyl nitrite | Utilizes a readily available aniline (B41778) derivative. | Multi-step process with several intermediates. google.com |

| 2,4-Dichloro-5-fluorobenzonitrile | Potassium fluoride, H₂SO₄/H₂O | Fewer steps from the nitrile. | Requires synthesis of the specific benzonitrile (B105546) precursor. google.comgoogle.com |

| 4,5-Difluorophthalic Anhydride | Heat | Simple decarboxylation step. | Availability and cost of the starting anhydride may be a factor. google.com |

| 3,4-Difluorochlorobenzene | Chloroacetyl chloride, subsequent oxidation | Direct introduction of the carbon framework. | Can be an unsatisfactory or industrially impracticable route. google.com |

Directed Halogenation Strategies

Directed halogenation offers a powerful tool for the regioselective introduction of halogen atoms onto an aromatic ring. In the context of this compound synthesis, this strategy can be employed to introduce the chlorine atom at the desired position on a difluorinated benzene derivative. The directing effects of existing substituents on the benzene ring play a crucial role in achieving high selectivity. For instance, the chlorination of 3,4-difluoro compounds can surprisingly lead to selective substitution at the 2-position, despite the directing effects of the fluoro groups. google.com

The choice of halogenating agent and catalyst is critical for the success of these reactions. Various reagents and catalytic systems, including those based on palladium and iridium, have been explored to facilitate the ortho-halogenation of benzamides and related compounds. acs.orgnih.gov These methods often operate under mild conditions and can tolerate a range of functional groups. acs.orgnih.gov Visible-light-mediated halogenation has also emerged as a greener and more efficient alternative, reducing the need for harsh reagents and high temperatures. mdpi.com

| Catalyst System | Halogenating Agent | Key Features |

| Pd(OAc)2/TfOH | N-halosuccinimide (NXS) | Efficient for ortho-halogenation of tertiary benzamides under mild conditions. acs.org |

| [Cp*Ir(H2O)3]SO4 | N-iodosuccinimide (NIS) | Effective for ortho-iodination of Weinreb amides and benzamides, works under mechanochemical conditions. nih.gov |

| Photocatalyst | Various | Offers improved reaction efficiency and reduced toxicity under mild, visible-light conditions. mdpi.com |

Hydrolysis of Halogenated Benzonitrile Precursors

A common and effective route to this compound involves the hydrolysis of the corresponding nitrile, 2-chloro-4,5-difluorobenzonitrile. google.com This transformation can be achieved under either acidic or basic conditions. Acidic hydrolysis, often employing sulfuric acid, is a widely used method. google.comgoogleapis.com For example, heating 2-chloro-4,5-difluorobenzonitrile with 75% sulfuric acid at 135°C for 150 minutes can yield the desired benzamide in high purity. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-chloro-4,5-difluorobenzonitrile | 75% H2SO4 | This compound | 94% | google.com |

Transformation from Acetophenone (B1666503) Derivatives (e.g., Haloform Reactions)

The haloform reaction provides a classic method for converting methyl ketones into carboxylic acids, which can then be converted to the corresponding amide. nih.gov In the synthesis of this compound, a suitable acetophenone derivative, such as one derived from 3,4-difluorochlorobenzene, can be subjected to a haloform reaction using reagents like sodium hypochlorite. google.com This process, however, can be costly and generate significant effluent. google.com

The reaction proceeds through the exhaustive α-halogenation of the methyl group, followed by nucleophilic attack and cleavage to liberate a haloform and the carboxylate. This method has been a cornerstone of organic synthesis for two centuries and continues to be a valuable tool. nih.gov

Preparation of Other Relevant Halogenated Aromatic Precursors

One such precursor is 1-chloro-3,4-difluorobenzene. This compound can be prepared from 5-chloro-2-fluoroaniline (B1295075) through a diazotization reaction followed by thermal decomposition of the resulting diazonium salt. google.com Another key precursor is 1-chloro-2,4-difluorobenzene, which can be synthesized by reacting substituted benzenes with xenon difluoride in the presence of a boron trifluoride-diethyl ether complex. chemicalbook.com The synthesis of these precursors often involves multi-step procedures and requires careful control of reaction conditions to achieve high yields and purity. google.comgoogle.com

Optimization of Reaction Conditions and Process Efficiency in Halogenated Benzamide Synthesis

Optimizing reaction conditions is paramount for developing efficient, cost-effective, and environmentally benign synthetic processes for halogenated benzamides. Key parameters that are often targeted for optimization include the choice of catalyst, solvent, temperature, and reaction time.

In directed halogenation reactions, the catalyst and ligand system can significantly influence the yield and selectivity. beilstein-journals.org For instance, in copper-catalyzed reactions, the choice of ligand can dramatically impact the outcome. beilstein-journals.org Similarly, in hydrolysis reactions of benzonitriles, the concentration of the acid or base, the temperature, and the reaction time are crucial variables that need to be fine-tuned to maximize the yield and minimize side reactions. googleapis.com

The development of green and sustainable methods is a growing area of focus. This includes the use of less hazardous reagents, milder reaction conditions, and recyclable catalysts. sci-hub.se For example, oxidative halogenation using reagents like Oxone and sodium chloride in an aqueous solvent system represents a more environmentally friendly approach. sci-hub.se Furthermore, the use of ionic liquids as recyclable reaction media is another promising strategy for improving the sustainability of these processes. google.comresearchgate.net

Recent advancements have also explored the use of photocatalysis and mechanochemistry to enhance reaction efficiency and selectivity. nih.govmdpi.com These techniques can often lead to shorter reaction times, lower energy consumption, and improved product yields. nih.gov

| Optimization Strategy | Key Parameters | Desired Outcome |

| Catalyst and Ligand Screening | Catalyst type, ligand structure, catalyst loading | Improved yield, selectivity, and turnover number. beilstein-journals.org |

| Solvent Selection | Polarity, boiling point, recyclability | Enhanced reaction rates, easier product isolation, reduced environmental impact. google.comresearchgate.net |

| Temperature and Time | Reaction temperature, duration | Maximized conversion, minimized side product formation. googleapis.com |

| Green Chemistry Approaches | Use of non-toxic reagents, aqueous media, recyclable catalysts | Reduced waste, improved safety, lower environmental footprint. sci-hub.se |

| Advanced Techniques | Photocatalysis, mechanochemistry | Increased efficiency, milder conditions, shorter reaction times. nih.govmdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 4,5 Difluorobenzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-4,5-difluorobenzamide analogues, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-chloro-4,5-difluoroacetophenone, a precursor to the corresponding benzoic acid, the aromatic protons appear as a multiplet in the region of δ 7.11-7.58 ppm. google.com The methyl protons of the acetyl group exhibit a singlet at δ 2.56 ppm. google.com For other related fluorinated benzamides, the proton signals can vary. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the proton resonances are observed at δ 6.88, 7.05, 7.15, 7.27, 7.50, 8.12, and 8.20 ppm, with an additional peak at 8.73 ppm. mdpi.com

Table 1: ¹H NMR Chemical Shifts for 2-Chloro-4,5-difluoroacetophenone

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.11-7.58 | m |

| CH₃ | 2.56 | s |

Data sourced from a patent for fluorinated benzoyl compounds. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Table 2: ¹³C NMR Data for Selected Fluorinated Benzamide (B126) Analogues

| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) |

|---|---|---|

| N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide | Specific data not available | Specific data not available |

| 2,6-Difluorobenzamide (B103285) | 111.9, 131.8 | 162.7 |

Data for 2,6-difluorobenzamide is available from chemical suppliers. chemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. In the case of 2-chloro-4,5-difluoroacetophenone, the two fluorine atoms on the benzene (B151609) ring give rise to distinct signals in the ¹⁹F NMR spectrum. google.com One fluorine atom resonates at δ -129.9 ppm, exhibiting coupling to the other fluorine and adjacent protons. The second fluorine atom appears at δ -137.3 ppm, also showing complex coupling patterns. google.com The chemical shifts and coupling constants are crucial for confirming the substitution pattern on the aromatic ring. For N-(2,4-difluorophenyl)-2-fluorobenzamide, the three fluorine atoms show peaks at -114, -115, and -118 ppm. mdpi.com

Table 3: ¹⁹F NMR Data for 2-Chloro-4,5-difluoroacetophenone

| Fluorine Atom | Chemical Shift (ppm from CFCl₃) | Coupling Constants (Hz) |

|---|---|---|

| F | -129.9 | Jp-p=22.7, Jp-M=9.6, Jp-H=10.8 |

| F | -137.3 | Jp-p=22.7, JF-H=7.3, Jp-H=10.3 |

Data sourced from a patent for fluorinated benzoyl compounds. google.com

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide valuable information about functional groups and conformational isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-chloro-4,5-difluoroacetophenone shows a strong absorption band at 1695 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration. google.com The FT-IR spectra of related compounds, such as 2-amino-4,5-difluorobenzoic acid, have been extensively studied, with detailed assignments of the vibrational modes. nih.gov For p-chlorobenzoic acid, the C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while C-C stretching vibrations of the ring appear between 1280 and 1625 cm⁻¹. researchgate.net The carbonyl stretching band in p-chlorobenzoic acid is found at 1666 cm⁻¹. icm.edu.pl

Table 4: Characteristic FT-IR Frequencies for 2-Chloro-4,5-difluoroacetophenone and Related Compounds

| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |

|---|---|---|

| 2-Chloro-4,5-difluoroacetophenone | 1695 | Not specified |

| p-Chlorobenzoic acid | 1666 | 3072, 3046 |

Data for 2-chloro-4,5-difluoroacetophenone from a patent google.com; data for p-chlorobenzoic acid from spectroscopic studies. researchgate.neticm.edu.pl

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of 2-amino-4,5-difluorobenzoic acid has been recorded and analyzed in detail. nih.gov In the case of p-chlorobenzoic acid, prominent Raman peaks are observed at 800, 1100, 1597, and 1628 cm⁻¹. researchgate.net These bands are attributed to various ring vibrations and other functional group motions. The study of the Raman spectra of 2,4-difluorobenzonitrile (B34149) also provides insights into the vibrational modes of a similar difluorinated aromatic system. asianjournalofphysics.com

Table 5: Prominent Raman Peaks for p-Chlorobenzoic Acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 800 | Ring Vibration |

| 1100 | Ring Vibration |

| 1597 | Ring Vibration |

| 1628 | Ring Vibration |

Data sourced from a spectroscopic study of p-chlorobenzoic acid. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of organic compounds. For this compound, electron ionization (EI) mass spectrometry provides critical data for molecular mass confirmation and helps in elucidating its fragmentation pathways. The molecular ion (M⁺•) peak confirms the compound's molecular weight, while the pattern of fragment ions reveals the stability of different parts of the molecule.

The molecular formula of this compound is C₇H₄ClF₂NO, with a molecular weight of 191.56 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak (M⁺•) would appear at an m/z (mass-to-charge ratio) of approximately 191. A key feature for chlorine-containing compounds is the presence of a significant M+2 peak, due to the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M⁺• to the M+2 peak is typically around 3:1, which serves as a clear indicator of a single chlorine atom in the molecule. miamioh.edu

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable radical or cationic fragments. uni-saarland.delibretexts.org For this compound, fragmentation is expected to occur at the amide group and the carbon-halogen bonds. Common fragmentation pathways include the loss of the amino group (•NH₂) to form a stable acylium ion, or the cleavage of the carbon-chlorine bond.

A summary of expected key fragments for this compound is presented in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Formula of Lost Neutral |

| 191/193 | [C₇H₄ClF₂NO]⁺• | - | - |

| 175/177 | [C₇H₂ClF₂O]⁺ | •NH₂ | NH₂ |

| 156 | [C₇H₄F₂NO]⁺• | •Cl | Cl |

| 128 | [C₆H₂F₂]⁺• | •COCl | COCl |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. unl.ptrigaku.com This method provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's geometry and conformation. While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated benzamide analogues provides significant insight into the expected structural characteristics.

The molecular geometry of benzamide analogues is characterized by the spatial relationship between the aromatic ring and the amide (-CONH₂) substituent. In the crystal structures of related compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide and N-(2,3-difluorophenyl)-2-fluorobenzamide, the aromatic rings tend to be nearly planar. mdpi.commdpi.com However, a notable feature is the torsion or twist of the central amide group relative to the plane of the aromatic rings. mdpi.commdpi.com

For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are almost coplanar with each other, but the amide group plane is twisted by approximately 23 degrees from both rings. mdpi.com This twist is a common conformational feature in substituted benzamides, arising from steric hindrance and the optimization of intermolecular interactions. A similar conformation would be expected for this compound, where the chloro- and difluoro-substituted phenyl ring would likely be twisted relative to the plane of the amide group.

The table below presents selected crystallographic data for an analogous compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, which illustrates typical geometric parameters.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | Pn | The symmetry of the crystal lattice |

| a (Å) | 5.6756(3) | Unit cell dimension |

| b (Å) | 4.9829(2) | Unit cell dimension |

| c (Å) | 19.3064(12) | Unit cell dimension |

| β (°) | 91.197(5) | Unit cell angle |

| V (ų) | 545.88(5) | Volume of the unit cell |

| Dihedral Angle (Ring-Amide) | ~23° | Twist between the aromatic ring and amide plane |

| Data from the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide. mdpi.com |

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For benzamides, hydrogen bonding is a dominant directional force. The primary intermolecular interaction observed in the crystal structures of analogous fluorinated benzamides is the formation of robust N-H···O hydrogen bonds between the amide groups of adjacent molecules. mdpi.commdpi.com These interactions typically link molecules into one-dimensional chains or tapes. researchgate.net

Computational and Theoretical Investigations of Halogenated Benzamide Systems

Computational Approaches for Isomer Grid Analysis and 3D Structural Space Representation

Computational chemistry offers powerful tools for the systematic analysis of isomers and the comprehensive representation of their three-dimensional (3D) structural space. This is particularly relevant for halogenated benzamides, where the positional isomerism of halogen substituents on the aromatic rings can lead to a large number of structurally similar yet distinct molecules. An isomer grid analysis involves the computational study of an entire series of isomers to understand how the variation in substituent position impacts molecular properties.

The goal of completing entire isomer grids is to provide a thorough physicochemical analysis and a full representation of the 3D structural space around a particular compound. mdpi.com This systematic approach allows researchers to rationalize the similarities and differences that can arise in closely related structures. For a molecule like 2-Chloro-4,5-difluorobenzamide, this would involve computationally generating and analyzing all possible isomers where the chlorine and fluorine atoms are arranged differently on the benzamide (B126) scaffold.

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the optimized geometries, relative energies, and other electronic and structural properties of each isomer. researchgate.net This allows for the identification of the most stable conformers and an understanding of the potential energy landscape of the entire isomeric system.

The following table provides a conceptual example of data that would be generated in an isomer grid analysis for a disubstituted benzamide system, highlighting key computational parameters.

Table 2: Example of Computational Data for Isomer Grid Analysis

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,3-difluoro | 1.5 | 3.2 | 5.8 |

| 2,4-difluoro | 0.0 | 2.5 | 6.1 |

| 2,5-difluoro | 0.8 | 4.1 | 5.9 |

| 2,6-difluoro | 2.1 | 5.0 | 5.7 |

| 3,4-difluoro | 0.2 | 1.8 | 6.2 |

| 3,5-difluoro | 1.2 | 2.9 | 6.0 |

Note: This table is a hypothetical representation for illustrative purposes and does not represent actual data for a specific compound.

By systematically analyzing such computational data for a complete isomer grid, researchers can build a comprehensive understanding of the structure-property relationships within a given class of halogenated benzamides. This knowledge is invaluable for the rational design of new molecules with tailored properties for various applications.

Chemical Transformations and Derivatization Strategies Involving 2 Chloro 4,5 Difluorobenzamide

Modifications at the Amide Nitrogen and Carbonyl Moiety

The amide group is a robust but modifiable functional group, allowing for derivatization at both the nitrogen and carbonyl carbon.

As a primary amide, the nitrogen atom of 2-Chloro-4,5-difluorobenzamide bears two protons and can undergo substitution reactions. N-substitution introduces alkyl or acyl groups, leading to secondary or tertiary amides which are valuable in medicinal chemistry and material science.

N-Alkylation: This reaction involves the deprotonation of the amide N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base is crucial to avoid competing reactions.

N-Acylation: This process introduces a second acyl group to the nitrogen, forming an imide. This is typically achieved by reacting the amide with an acyl chloride or anhydride (B1165640) under basic conditions.

| Reaction | Reagents & Conditions | Product |

| N-Alkylation | 1. Strong Base (e.g., NaH), THF2. Alkyl Halide (R-X) | N-alkyl-2-chloro-4,5-difluorobenzamide |

| N-Acylation | 1. Base (e.g., Pyridine or DMAP)2. Acyl Chloride (R-COCl) | N-acyl-2-chloro-4,5-difluorobenzamide (an imide) |

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid. This reaction is fundamental for converting the amide back to a carboxylic acid functionality for further synthetic manipulations. A patent describes the hydrolysis of related 2-chloro-4,5-difluorobenzoyl chloride to the carboxylic acid, a process that highlights the stability of the C-Cl and C-F bonds on the ring under these conditions google.com.

Transamidation: This reaction involves the exchange of the amino group of the amide with a different amine. wikipedia.org While amides are generally unreactive, this transformation can be facilitated by catalysts or strong bases. nih.govresearchgate.netorganic-chemistry.org This method allows for the direct conversion of this compound into other amides without proceeding through the carboxylic acid intermediate.

| Reaction | Reagents & Conditions | Product |

| Hydrolysis | Strong Acid (e.g., H₂SO₄, H₂O, heat) orStrong Base (e.g., NaOH, H₂O, heat) | 2-Chloro-4,5-difluorobenzoic acid |

| Transamidation | Amine (R₂NH), Catalyst (e.g., Fe(III) salts, L-proline), heat | N,N-disubstituted-2-chloro-4,5-difluorobenzamide |

The carbonyl group of the primary amide can be completely reduced to a methylene group (-CH₂-) using powerful reducing agents. This transformation converts this compound into the corresponding primary amine, (2-chloro-4,5-difluorophenyl)methanamine. This amine is a valuable building block for synthesizing a variety of more complex molecules.

| Reaction | Reagents & Conditions | Product |

| Amide Reduction | 1. Lithium aluminum hydride (LiAlH₄), THF2. H₂O workup | (2-chloro-4,5-difluorophenyl)methanamine |

Reactions Involving the Halogen Substituents on the Aromatic Ring

The electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing amide and halogen groups, makes it susceptible to reactions that substitute the halogen atoms.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex) before expelling the halide. masterorganicchemistry.compressbooks.pub

The aromatic ring of this compound is activated towards SNAr by the electron-withdrawing effects of the amide group and the halogens themselves. In SNAr reactions, fluoride is typically a better leaving group than chloride due to its high electronegativity, which makes the attached carbon more electrophilic and stabilizes the intermediate. wikipedia.org Therefore, nucleophilic attack is expected to preferentially displace one of the fluorine atoms, likely the one para to the amide group (at the C-5 position), which receives strong resonance stabilization for the negative charge in the Meisenheimer intermediate.

| Nucleophile | Typical Conditions | Expected Major Product |

| Amine (R₂NH) | Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K₂CO₃), heat | 2-Chloro-4-fluoro-5-(dialkylamino)benzamide |

| Alkoxide (RO⁻) | Corresponding alcohol (ROH), heat | 5-Alkoxy-2-chloro-4-fluorobenzamide |

| Thiolate (RS⁻) | Polar aprotic solvent, Base | 2-Chloro-4-fluoro-5-(alkylthio)benzamide |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org For aryl halides, the reactivity order is generally I > Br > Cl >> F. Consequently, the C-Cl bond in this compound is the most likely site for oxidative addition to a palladium(0) catalyst, leaving the more stable C-F bonds intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgharvard.edu This would replace the chlorine atom with a new aryl or alkyl group.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.orgbeilstein-journals.org It provides a direct method to synthesize N-aryl derivatives at the C-2 position.

| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / Phosphine ligand / Base (e.g., K₂CO₃) | 2-Aryl-4,5-difluorobenzamide |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Phosphine ligand (e.g., XPhos) / Strong Base (e.g., NaOt-Bu) | 2-(Dialkylamino)-4,5-difluorobenzamide |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds. However, the reactivity of an aromatic ring towards electrophiles is profoundly influenced by the nature of the substituents it bears. In the case of this compound, the benzene ring is substituted with three electron-withdrawing groups: a chloro group, two fluoro groups, and an amide group. This polysubstituted nature renders the aromatic ring significantly deactivated towards electrophilic attack compared to benzene. vedantu.comlumenlearning.comcsbsju.edu

The electron-withdrawing properties of the halogen atoms (chlorine and fluorine) and the amide functionality decrease the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. csbsju.edulibretexts.orgunizin.org Consequently, electrophilic aromatic substitution reactions on this compound, if they proceed at all, would necessitate harsh reaction conditions, such as the use of strong acids and high temperatures.

The regioselectivity of these reactions is determined by the cumulative directing effects of the existing substituents. The available positions for substitution on the this compound ring are C3 and C6.

Amide Group (-CONH₂): This group is a deactivating, meta-director. Relative to its position at C1, it would direct an incoming electrophile to C3.

Chloro Group (-Cl): Halogens are deactivating but are ortho, para-directors. unizin.orglibretexts.org The chloro group at C2 would direct incoming electrophiles to the ortho position (C3) and the para position (C6).

Fluoro Groups (-F): Similar to chlorine, fluorine is a deactivating, ortho, para-director. unizin.org The fluoro group at C4 directs to its ortho position (C3), while the fluoro group at C5 directs to its ortho position (C6).

Considering these directing effects, both the C3 and C6 positions are influenced by the ortho, para-directing halogen substituents. The C3 position is targeted by the amide (meta), chloro (ortho), and C4-fluoro (ortho) groups. The C6 position is targeted by the chloro (para) and C5-fluoro (ortho) groups. The convergence of multiple directing effects on these positions suggests that a mixture of products is possible, with the precise ratio depending on the specific reaction and conditions. However, the strong deactivation of the ring remains the predominant factor, suggesting that achieving substitution would be challenging.

Given the lack of specific experimental data for electrophilic aromatic substitution on this compound, the following table presents predicted outcomes for common EAS reactions based on established principles of organic chemistry.

| Reaction | Reagents and Conditions | Predicted Major Product(s) | Expected Yield |

|---|---|---|---|

| Nitration | Concentrated HNO₃/H₂SO₄, elevated temperature | 2-Chloro-4,5-difluoro-3-nitrobenzamide and/or 2-Chloro-4,5-difluoro-6-nitrobenzamide | Low |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃, heat | 3-Bromo-2-chloro-4,5-difluorobenzamide and/or 6-Bromo-2-chloro-4,5-difluorobenzamide | Low |

| Sulfonation | Fuming H₂SO₄ (SO₃), heat | 3-(Aminosulfonyl)-2-chloro-4,5-difluorobenzoic acid and/or 6-(Aminosulfonyl)-2-chloro-4,5-difluorobenzoic acid | Very Low to Negligible |

| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl Halide, AlCl₃ | No reaction expected due to severe deactivation of the ring. | None |

Applications of 2 Chloro 4,5 Difluorobenzamide and Its Derivatives As Synthetic Intermediates

Role in the Synthesis of Complex Fluorine-Containing Organic Compounds

The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. ossila.com Compounds containing the C-F bond often exhibit enhanced thermal stability, metabolic stability, and lipophilicity, which are desirable traits in pharmaceuticals and agrochemicals. ossila.comchemicalbook.com 2-Chloro-4,5-difluorobenzamide serves as a key "fluorinated building block," a foundational unit from which more complex fluorine-containing molecules are assembled. ossila.com Its structure offers multiple reactive sites that chemists can exploit to build intricate molecular frameworks, making it a versatile precursor for a wide range of specialized fluoro-organic compounds. chemimpex.comdtic.mil

Precursor for Advanced Aromatic Scaffolds in Medicinal Chemistry

In medicinal chemistry, the core structure or "scaffold" of a molecule is crucial for its biological activity. Fluorinated aromatic compounds are particularly significant in the design of novel therapeutic agents. chemimpex.com The 2-chloro-4,5-difluorophenyl unit, derived from this compound, is an important component in the synthesis of advanced aromatic scaffolds used to develop new drugs. ossila.comchemimpex.com

One of the most significant applications of this compound is as a precursor to 2-Chloro-4,5-difluorobenzoic acid, a key intermediate in the synthesis of fluoroquinolone antibiotics. chemimpex.com Fluoroquinolones are a class of broad-spectrum antibacterial agents. The synthesis pathway typically involves the hydrolysis of the amide group in this compound to form the corresponding carboxylic acid. This acid then undergoes a series of reactions to construct the core quinolone ring system. For example, 2-chloro-4,5-difluorobenzoic acid can be reacted to form intermediates like 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester, a direct precursor to widely used antibiotics. prepchem.com The process leverages the compound to build the essential bicyclic core of potent antibacterial drugs such as ciprofloxacin (B1669076) and norfloxacin. google.com

| Starting Material/Intermediate | Role in Synthesis | Resulting Product Class |

|---|---|---|

| This compound | Precursor to the carboxylic acid via hydrolysis. | Fluoroquinolone Carboxylic Acids |

| 2-Chloro-4,5-difluorobenzoic Acid | Key building block for forming the quinolone ring. chemimpex.com | Fluoroquinolone Carboxylic Acids |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester | Advanced intermediate formed from the benzoic acid derivative. prepchem.com | Fluoroquinolone Antibiotics |

| 7-chloro-l-cyclopropyl-6-fluoro-l,4-dihydro-4-oxo-quinoline-3-carboxylic acid | A related quinolone core structure used to synthesize ciprofloxacin. google.com | Fluoroquinolone Antibiotics |

Beyond fluoroquinolones, the multireactive nature of this compound and its derivatives makes them suitable starting materials for a variety of other halogenated heterocyclic systems. nih.gov Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are fundamental to drug discovery. A closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile building block for the solid-phase synthesis of diverse nitrogen-containing heterocycles such as benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov The principles of this synthesis, which rely on the sequential reaction of the different halogen and functional groups, are applicable to derivatives of this compound for creating libraries of novel heterocyclic scaffolds for evaluation in drug discovery programs. nih.gov

Utilization in Agrochemical Research for Novel Compound Development

The introduction of fluorine into the structure of potential agrochemicals can significantly enhance their biological activity and stability. ossila.com 2-Chloro-4,5-difluorobenzoic acid, the derivative of this compound, is utilized in the development of new agrochemicals, particularly herbicides. chemimpex.com Its fluorinated structure contributes to the efficacy of active ingredients designed to protect crops by targeting specific weeds. chemimpex.com Researchers in agrochemical synthesis leverage the unique reactivity of such fluorinated building blocks to create novel compounds with improved potency and environmental profiles. ossila.comchemimpex.com

Intermediate in the Creation of Specialized Functional Materials

The applications of this compound's derivatives extend beyond the life sciences into materials science. 2-Chloro-4,5-difluorobenzoic acid serves as a valuable intermediate in the creation of advanced functional materials, including specialized polymers and coatings. chemimpex.com The presence of chloro and fluoro substituents in the aromatic ring imparts unique properties to the resulting materials, such as enhanced durability and resistance to environmental factors like heat and chemical degradation. chemimpex.com This makes it a useful component in the synthesis of high-performance materials for various industrial applications.

Future Directions and Emerging Research Avenues in 2 Chloro 4,5 Difluorobenzamide Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of benzamides, including halogenated derivatives like 2-Chloro-4,5-difluorobenzamide, often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research is pivoting towards greener and more efficient synthetic strategies.

One promising area is the adoption of mechanochemistry , or ball-milling, which can significantly reduce or eliminate the need for solvents. This technique has been successfully applied to various reactions, including Suzuki-Miyaura coupling and esterification, to create complex molecules with high yields in minutes. chemrxiv.org Applying mechanochemical principles to the synthesis of this compound from its precursors, such as 2-Chloro-4,5-difluorobenzoic acid, could lead to a rapid, solvent-minimized, and sustainable production process. chemrxiv.orgchemimpex.comprepchem.com

Another key direction is the development of catalytic processes that avoid hazardous reagents . For instance, methods are being developed to synthesize fluorinated benzoic acids that avoid expensive noble metal catalysts and highly toxic reagents, making the process more environmentally friendly and cost-effective. patsnap.com Research into non-catalytic hydrolysis in near-critical water mediums for producing compounds like 2,6-difluorobenzamide (B103285) also points towards a future of cleaner production methods that could be adapted for this compound. google.com

| Synthesis Strategy | Potential Advantages | Relevance to this compound |

| Mechanochemistry | Reduced solvent use, faster reaction times, high yields. | Could be applied to the amidation of 2-Chloro-4,5-difluorobenzoic acid. |

| Green Catalysis | Avoids toxic and expensive metal catalysts, safer reagents. | Development of catalysts for direct and cleaner synthesis pathways. |

| Near-Critical Water Hydrolysis | Eliminates the need for catalysts, uses water as a green solvent. | Potential for converting a nitrile precursor to this compound. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For this compound, ML algorithms can be trained on existing data from related benzamide (B126) syntheses to predict yields and identify potential side products. pku.edu.cn By analyzing vast datasets of chemical reactions, AI can identify subtle patterns and correlations that may not be apparent to human chemists. This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. nih.govpku.edu.cn

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Reaction Outcome Prediction | ML models predict the yield and products of a reaction based on starting materials and conditions. pku.edu.cn | Reduces experimental trial-and-error; optimizes reaction parameters for higher yield. |

| Retrosynthesis Planning | AI algorithms design synthetic routes from a target molecule back to available starting materials. acs.org | Discovers novel and more efficient synthetic pathways. |

| Condition Optimization | AI suggests optimal temperatures, solvents, and catalysts for a given transformation. | Improves efficiency and reduces waste in the manufacturing process. |

Advanced Characterization of Transient Species and Reaction Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing chemical processes. This requires the characterization of short-lived transient species and reaction intermediates, which is often challenging. Future research will increasingly rely on sophisticated analytical techniques to probe the mechanistic details of reactions involving this compound.

Advanced spectroscopic methods, such as time-resolved spectroscopy, can provide snapshots of a reaction as it progresses, allowing for the identification of fleeting intermediates. Combining experimental data from techniques like FT-IR and FT-Raman spectroscopy with quantum chemical calculations provides a powerful approach to understanding molecular structures and reaction pathways. fluoromart.com

For halogenated benzamides, understanding how fluorine and chlorine substituents influence the electronic structure and reactivity is key. acs.orgmdpi.com For example, studies on fluorinated benzamides have used single-crystal X-ray diffraction to analyze molecular conformations and intermolecular interactions, such as hydrogen bonding and stacking, which dictate the material's properties. mdpi.commdpi.com Applying these advanced characterization methods to the synthesis and reactions of this compound will enable a more precise control over the formation of desired products and the minimization of impurities.

Exploration of Novel Chemical Transformations for Diversified Applications

While this compound is a valuable intermediate, future research will explore novel chemical transformations to expand its utility and create new, high-value molecules. The presence of chloro and difluoro substituents on the benzene (B151609) ring, along with the amide functional group, offers multiple sites for chemical modification.

Research into the catalytic, enantioselective 1,2-difluorination of cinnamamides demonstrates a pathway to create complex, stereodefined difluoride building blocks. acs.org This suggests that the fluorine atoms in this compound could play a role in directing further functionalization. Similarly, new catalytic methods are being developed to convert epoxides into valuable fluorinated oxetanes, highlighting the ongoing innovation in fluorine chemistry. nus.edu.sg

Exploring transformations such as cross-coupling reactions at the chlorine position, or derivatization of the amide group, could lead to a diverse library of compounds with potential applications in pharmaceuticals and materials science. chemimpex.comsemanticscholar.org The goal is to leverage the unique electronic properties conferred by the halogen atoms to develop novel molecules with enhanced biological activity or material properties.

| Chemical Transformation | Potential New Application |

| Cross-Coupling Reactions | Synthesis of complex pharmaceutical intermediates. |

| Amide Group Derivatization | Creation of new polymers or bioactive molecules. |

| Directed C-H Functionalization | Introduction of new functional groups to modulate properties. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-chloro-4,5-difluorobenzamide, and how can reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a pre-functionalized benzoyl chloride derivative. For example, fluorination of 2-chloro-4,5-dibromobenzamide using KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–100°C) may yield the desired product. Monitoring reaction progress via TLC or HPLC is critical to optimize stoichiometry and minimize side reactions like dehalogenation .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and carbons based on splitting patterns and chemical shifts. Chlorine and fluorine substituents induce deshielding; coupling constants (e.g., ) help assign positions .

- IR : Confirm the presence of the amide carbonyl (C=O stretch ~1650–1680 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- MS : Molecular ion peaks (M⁺ or [M+H]⁺) should match the molecular weight (C₇H₄ClF₂NO = 205.56 g/mol). Fragmentation patterns can validate substituent positions .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust/aerosols; respiratory protection (e.g., N95 masks) is recommended. Store in airtight containers away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges during the fluorination of 2-chloro-4,5-dibromobenzamide be addressed?

- Methodological Answer : Use directing groups (e.g., ortho/para-directing amides) or transition-metal catalysts (e.g., Pd/Cu systems) to control fluorination sites. Solvent polarity (e.g., DMSO vs. THF) and temperature gradients can further modulate selectivity. Computational modeling (DFT) of transition states may predict favorable pathways .

Q. What strategies optimize the solubility of this compound in aqueous media for biological assays?

- Methodological Answer : Introduce hydrophilic substituents (e.g., sulfonate groups) via post-synthetic modification. Alternatively, use co-solvents like DMSO (<5% v/v) or cyclodextrin-based encapsulation. Solubility parameters (Hansen or Hildebrand) should guide solvent selection .

Q. How do structural modifications of this compound impact its activity in enzyme inhibition studies?

- Methodological Answer : Perform SAR studies by systematically varying substituents (e.g., replacing Cl with Br or adjusting fluorine positions). Use enzymatic assays (e.g., IC₅₀ determination via fluorescence quenching) and molecular docking to correlate structural changes with binding affinity to target proteins (e.g., kinases or proteases) .

Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate purity via HPLC (≥98% purity) and DSC (melting point analysis). Compare experimental NMR data with DFT-simulated spectra to identify impurities or polymorphic forms. Collaborative inter-laboratory studies can standardize protocols .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (ICH guidelines):

- Conditions : pH 1–10 buffers, 25–60°C, 0–75% humidity.

- Analysis : Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation half-life, bioaccumulation potential, and aquatic toxicity. Molecular dynamics simulations can model interactions with soil organic matter or microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.